molecular formula C12H19N3O7S B612937 5054-47-5 CAS No. 5054-47-5

5054-47-5

Numéro de catalogue: B612937
Numéro CAS: 5054-47-5
Poids moléculaire: 349,36 g/mole
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Classical and Established Synthetic Routes to Bixafen

Classical synthesis of Bixafen typically involves coupling two main fragments: a substituted biphenylamine and a pyrazole-4-carbonyl chloride. google.comchemicalbook.com

Multi-Step Organic Synthesis Pathways

A commonly employed multi-step pathway for Bixafen synthesis involves the formation of the key 2-aminobiphenyl intermediate, followed by its amidation with a pyrazole (B372694) carbonyl chloride derivative. One established method for preparing the 2-aminobiphenyl intermediate is through a Suzuki coupling reaction between a fluoroaniline and a substituted boronic acid, catalyzed by palladium. google.com Another reported process for obtaining the 2-aminobiphenyl intermediate utilizes a Gomberg–Bachmann reaction between an aryl diazotate and para-fluoro-aniline. google.com

A detailed multi-step synthesis pathway described in patent literature involves several key stages: Step 1: Formation of a Grignard reagent from 3,4-dichlorobenzene and magnesium. google.com Step 2: Transmetalation of the Grignard reagent with zinc chloride to form (3,4-dichlorophenyl)zinc chloride, followed by a coupling reaction with 2-bromo-4-fluoronitrobenzene in the presence of a catalyst to yield 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene. google.com Step 3: Reduction of the nitro group in 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene to an amine using iron powder and ammonium chloride in a solvent mixture to obtain 2-(3,4-dichlorophenyl)-4-fluoroaniline. google.com Step 4: Amidation of 2-(3,4-dichlorophenyl)-4-fluoroaniline with 1-methyl-3-difluoromethyl-1H-pyrazole-4-formyl chloride to synthesize Bixafen. chemicalbook.comgoogle.com

Key Intermediates and Reaction Conditions

Key intermediates in the classical synthesis routes include the substituted 2-aminobiphenyl (e.g., 2-(3,4-dichlorophenyl)-4-fluoroaniline) and the pyrazole-4-carbonyl chloride (e.g., 1-methyl-3-difluoromethyl-1H-pyrazole-4-formyl chloride). google.comchemicalbook.comgoogle.com

Typical reaction conditions for the amidation step involve reacting the 2-aminobiphenyl intermediate with the pyrazole carbonyl chloride in a solvent like toluene, often in the presence of a base such as N,N-diisopropylethylamine, at elevated temperatures (e.g., 60 °C). chemicalbook.com The Suzuki coupling step, when used to form the biphenyl (B1667301) intermediate, typically employs a palladium catalyst. google.com

Data from a reported synthesis of Bixafen via amidation:

ReactantsSolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)
3',4'-dichloro-5-fluoro-2-benzidine, 1-methyl-3-difluoromethyl-4-pyrazolecarbonyl chlorideTolueneN,N-diisopropylethylamine60499

Data from a multi-step synthesis outlining molar ratios and conditions:

StepReactantsSolvent(s)Catalyst/ReagentTemperature (°C)Time (h)Molar Ratios (vs key reactant)
1Magnesium powder, 3,4-dichlorobenzeneSolvent A-40-652Mg: 1.0-1.2 (vs dichlorobenzene)
23,4-dichlorobenzene magnesium bromide, zinc chloride, 2-bromo-4-fluoronitrobenzeneSolvent ACatalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)--Catalyst: 0.0001-0.001 (vs 2-bromo-4-fluoronitrobenzene)
32-(3,4-dichlorophenyl)-4-fluoronitrobenzene, iron powder, ammonium chlorideSolvent B, WaterGlacial acetic acid--Fe: 3.0-10.0, NH₄Cl: 1.0-2.0, AcOH: 1.0-4.0 (vs nitrobenzene)
42-(3,4-dichlorophenyl)-4-fluoroaniline, 1-methyl-3-difluoromethyl-1H-pyrazole-4-formyl chlorideSolvent C--5Amine: 1.0, Formyl chloride: 1.0-2.0 (vs amine)

Solvent A can be tetrahydrofuran or 2-methyltetrahydrofuran. google.com Solvent B can be methanol or ethanol. google.com Solvent C can be toluene, xylene, tetrahydrofuran, methyltetrahydrofuran, methylene dichloride, or dichloroethane. google.com Total yields for the multi-step process have been reported in the range of 73.1% to 81.2% depending on the catalyst used in step 2. google.com

Advanced Synthetic Approaches

Recent advancements in chemical synthesis have explored more efficient and potentially safer methods for producing Bixafen, including continuous flow techniques and the use of specific catalytic systems.

Continuous Flow Synthesis Techniques

Continuous flow synthesis offers advantages such as improved safety, efficiency, and control over reaction parameters, particularly when dealing with hazardous or reactive intermediates. researchgate.netnih.goveurekaselect.com Multi-step continuous flow synthesis has been successfully applied to the preparation of agrochemicals containing fluorinated pyrazole cores, including Bixafen. nih.govresearchgate.netnih.gov

Reported Continuous Flow Synthesis of Bixafen:

Process TypeNumber of StepsOverall Yield (%)Overall Reaction Time
Multi-step Continuous Flow43856 minutes

Catalytic Systems in Bixafen Synthesis

In the context of continuous flow synthesis, the [3+2] cycloaddition to form the pyrazole core from a diazoalkane and an alkyne can proceed without a metal catalyst, particularly with electron-deficient aromatic alkynes. researchgate.netmdpi.com

Examples of Catalysts Used in Bixafen Synthesis:

Reaction TypeCatalyst
Suzuki CouplingPalladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
[3+2] CycloadditionMetal catalyst-free (under specific conditions)

Synthesis and Structural Elucidation of Bixafen Derivatives and Analogs

The synthesis of Bixafen derivatives and analogs is an active area of research aimed at discovering new compounds with potentially improved fungicidal activity or other desirable properties. These derivatives often involve modifications to the pyrazole ring, the biphenyl moiety, or the amide linker. rsc.orgmdpi.com

Synthetic strategies for Bixafen derivatives often build upon the established routes for Bixafen itself, involving the preparation of modified pyrazole carboxylic acids or substituted biphenylamines, followed by their coupling to form the amide bond. For example, novel benzamides substituted with pyrazole-linked 1,2,4-oxadiazole have been designed and synthesized using a strategy that involves preparing a modified pyrazole carboxylic acid and coupling it with a suitably substituted aniline derivative. rsc.org

Structural elucidation of Bixafen derivatives and analogs is typically performed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) is essential for confirming the structure and connectivity of atoms. rsc.orgmdpi.com High-resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. rsc.orgmdpi.com Infrared (IR) spectroscopy can provide information about the functional groups present. mdpi.com

In some cases, resolving ambiguities in spectroscopic data during structural elucidation may require advanced techniques such as 2D NMR (HSQC, HMBC) or computational validation comparing experimental spectra with theoretically calculated data.

Techniques Used for Structural Elucidation of Bixafen Derivatives:

TechniqueInformation Provided
¹H NMRProton environments and connectivity
¹³C NMRCarbon environments and connectivity
HRMSExact molecular weight and elemental composition
IR SpectroscopyIdentification of functional groups
2D NMR (HSQC, HMBC)Heteronuclear correlations and complex connectivity
Computational ValidationComparison of experimental and theoretical spectral data

Introduction of Novel Heterocyclic Moieties

Research into the chemical derivatization of Bixafen often involves the introduction of novel heterocyclic moieties to explore new compounds with potential fungicidal activity. This strategy aims to overcome issues like cross-resistance and enhance biological activities rsc.org.

One approach involves using Bixafen as a lead compound to design and synthesize novel benzamides substituted with pyrazole-linked 1,2,4-oxadiazole rsc.org. This involves introducing a benzoic acid substituted with a 1,2,4-oxadiazole ring between the pyrazole ring and the amide bond of Bixafen rsc.org. The synthesis of these derivatives typically involves coupling a pyrazole carboxylic acid derivative with an appropriately substituted aniline or a related amine synthon, which may incorporate the novel heterocyclic system rsc.org.

Another area of investigation involves the synthesis of novel sulfonate scaffold-containing pyrazolecarbamide derivatives, structurally related to Bixafen frontiersin.org. These compounds incorporate a sulfonate fragment into the pyrazolecarboxamide structure, aiming for potential antifungal and antiviral properties frontiersin.org.

Modification of Existing Structural Features

Modifications to the existing structural features of Bixafen can involve alterations to the biphenyl system, the pyrazole ring, or the carboxamide linker.

A common synthetic route to Bixafen involves the formation of the 2-aminobiphenyl intermediate, which is then coupled with 1-methyl-3-difluoromethyl-4-pyrazole formyl chloride google.com. The biphenyl intermediate itself can be synthesized through various methods, such as the Suzuki coupling of fluoroanilines with substituted boronic acids or the Gomberg-Bachmann reaction of aryl diazotate and para-fluoro-aniline google.com. Modifications to the substituents on the biphenyl ring (e.g., the chlorine and fluorine atoms) or the pyrazole ring (e.g., the difluoromethyl and methyl groups) can lead to Bixafen analogs with altered properties.

A reported synthesis method involves a four-step process starting from 3,4-dichlorobenzene. This method includes preparing a 3,4-dichlorobenzene magnesium bromide metal compound, followed by a metal transfer reaction with zinc chloride to form (3,4-dichlorophenyl)zinc chloride. This intermediate is then reacted with 2-bromo-4-fluoronitrobenzene to obtain 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene. Subsequent reduction yields the corresponding aniline, which is finally reacted with 1-methyl-3-difluoromethyl-1H-pyrazole-4-formyl chloride to form Bixafen google.com. This process allows for potential modifications by varying the substituted benzene (B151609) and nitrobenzene starting materials google.com.

Continuous flow synthesis approaches have also been explored for the synthesis of Bixafen and related pyrazole-carboxamide fungicides like Fluxapyroxad (B1673505) researchgate.net. These methods can involve the transformation of fluorinated amines into pyrazole cores through telescoped reactions researchgate.net. Further continuous flow and batch reactions can then add complexity to the pyrazole core via C-N arylation and amidation, which are key steps in forming the Bixafen structure researchgate.net.

Detailed research findings on the synthesis of Bixafen and its intermediates highlight various reaction conditions and yields. For instance, a synthesis method involving the reaction of 3',4'-dichloro-5-fluoro-2-benzidine with 1-methyl-3-difluoromethyl-4-pyrazolecarbonyl chloride in toluene at 60 °C for 4 hours, catalyzed by N,N-diisopropylethylamine, reported a Bixafen yield of 99% after work-up and recrystallization chemicalbook.com.

Starting MaterialsReagents/ConditionsProductYield (%)
3',4'-dichloro-5-fluoro-2-benzidine, 1-methyl-3-difluoromethyl-4-pyrazolecarbonyl chlorideN,N-diisopropylethylamine, Toluene, 60 °C, 4 hours, recrystallizationBixafen99

Chiral Synthesis and Stereochemical Considerations

Bixafen itself does not possess a chiral center, and therefore, stereochemical considerations related to enantiomers are not applicable to the molecule itself. However, the synthesis of related compounds or intermediates in potential alternative routes might involve chiral centers or stereoselective steps.

Although Bixafen itself is achiral, the exploration of novel derivatives could potentially introduce chiral centers, necessitating the development of stereoselective synthetic methodologies. The impact of stereochemistry on the biological activity and metabolic fate of related compounds is a significant area of study in agrochemical and pharmaceutical research acs.org.

Propriétés

Numéro CAS

5054-47-5

Formule moléculaire

C12H19N3O7S

Poids moléculaire

349,36 g/mole

Origine du produit

United States

Synthetic Methodologies and Chemical Derivatization of Bixafen

Chemical Structure and Nomenclature

Bixafen (B1247100) is chemically classified as a pyrazole (B372694) carboxamide ontosight.aimdpi.com. Its IUPAC name is N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide nih.govfao.org. The molecular formula of Bixafen is C₁₈H₁₂Cl₂F₃N₃O nih.govfao.org. It is an aromatic amide formed by the condensation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid and 3',4'-dichloro-5-fluorobiphenyl-2-amine nih.gov.

Physicochemical Properties

Bixafen has a molecular weight of 414.2 g/mol nih.govfao.org. It is characterized by relatively low water solubility, reported as 0.5 mg/L at 20°C and pH 7 mda.state.mn.usregulations.gov. The compound exhibits higher solubility in organic solvents such as acetone (B3395972) and dimethyl sulfoxide (B87167) ontosight.ai. Bixafen is considered highly persistent in the environment, with aerobic half-lives ranging from 682 to 1,254 days in soil and 2.2 to 11.5 years in aquatic systems mda.state.mn.us. It has a low potential for volatilization from dry/wet and water surfaces regulations.gov.

Mechanism of Action: Succinate Dehydrogenase Sdh Inhibition

Role of SDH in Cellular Respiration

SDH plays a dual critical role in cellular metabolism. It is a key enzyme in the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle or citric acid cycle), where it catalyzes the oxidation of succinate to fumarate (B1241708) wikipedia.orgnih.gov. Simultaneously, SDH is an integral component of the mitochondrial electron transport chain (ETC), acting as Complex II frac.info. In this capacity, it transfers electrons from succinate to ubiquinone (co-enzyme Q) researchgate.netcabidigitallibrary.org. This electron transfer is essential for the generation of a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP through oxidative phosphorylation wikipedia.org.

Binding Site and Interaction with SDH

SDHI fungicides, including Bixafen, exert their inhibitory effect by binding to the ubiquinone-binding site (Q-site) of the SDH complex frac.inforesearchgate.netcabidigitallibrary.org. This binding pocket is formed by subunits B, C, and D of the enzyme frac.info. By occupying this site, Bixafen prevents the binding of ubiquinone, thereby blocking the transfer of electrons from SDH to the ETC researchgate.net. Structural comparisons of SDHIs suggest a common binding mode at Complex II, with the central amide moiety and aromatic rings playing crucial roles in interactions with the binding site through hydrogen bonding and hydrophobic contacts cabidigitallibrary.org.

Consequences of SDH Inhibition by Bixafen

The inhibition of SDH by Bixafen leads to significant disruptions in cellular bioenergetics and metabolic flux.

Blocking SDH activity directly impacts both the TCA cycle and the ETC. In the TCA cycle, the conversion of succinate to fumarate is impeded, leading to the accumulation of succinate mdpi.com. In the ETC, the transfer of electrons from Complex II to ubiquinone is halted, disrupting the flow of electrons through the respiratory chain researchgate.net. This disruption reduces the generation of reduced coenzymes (NADH and FADH₂) and consequently impairs the establishment of the proton gradient necessary for ATP synthesis via oxidative phosphorylation wikipedia.orgnih.gov.

Table 1: Oxygen Consumption Rate (OCR) Inhibition by Bixafen (1 µM, 2h exposure)

Cell LineOCR Inhibition (%)
HepG2 Liver Cells76
PBMCs83
BJ-fibroblasts36

Furthermore, the inhibition of the ETC can lead to the increased production of reactive oxygen species (ROS), particularly mitochondrial superoxide (B77818), due to the accumulation of electrons upstream of the block mdpi.commdpi.com. Studies have shown that Bixafen exposure can significantly increase mitochondrial superoxide levels in HepG2 cells and BJ-fibroblasts mdpi.comnih.govresearchgate.net.

The accumulation of succinate and the disruption of the TCA cycle due to SDH inhibition by Bixafen can have broader impacts on cellular metabolism beyond energy production. The TCA cycle provides precursors for the synthesis of various essential cellular compounds, including amino acids, nucleotides, and heme nih.gov.

The accumulation of succinate, an "oncometabolite," can influence various cellular processes and metabolic pathways mdpi.com. While the direct, detailed impact of Bixafen-induced succinate accumulation on the synthesis of specific essential compounds is an area of ongoing research, the central role of the TCA cycle intermediates in anabolic pathways suggests that perturbing this cycle can affect the availability of these precursors nih.gov. For example, alpha-ketoglutarate, another intermediate of the TCA cycle, is crucial for amino acid and purine (B94841) synthesis nih.gov. Disruptions in the levels of TCA cycle intermediates have been linked to altered metabolic profiles researchgate.netresearchgate.net.

Research findings indicate that SDH inhibition can lead to metabolic abnormalities biorxiv.orgbiorxiv.org. While specific data on Bixafen's direct impact on the synthesis rates of individual essential compounds like amino acids or nucleotides is less detailed in the provided context, the known metabolic consequences of SDH dysfunction in general support the principle that such inhibition can perturb pathways reliant on TCA cycle intermediates nih.gov. For instance, alterations in fatty acid synthesis have been observed in the context of SDHI exposure, which could be linked to the availability of citrate (B86180) or acetyl-CoA derived from glucose metabolism, although the precise link through Bixafen's SDH inhibition requires further specific investigation researchgate.net.

Mechanisms of Fungal Resistance to Bixafen

Target-Site Mutations in Succinate (B1194679) Dehydrogenase Genes

The primary mechanism of resistance to SDHI fungicides, including Bixafen (B1247100), involves mutations in the genes encoding the succinate dehydrogenase enzyme online-rpd.orgonline-rpd.org. The SDH enzyme is a complex composed of four subunits: SdhA, SdhB, SdhC, and SdhD frac.info. The binding site for SDHI fungicides is located at the ubiquinone binding site, which is formed by subunits SdhB, SdhC, and SdhD frac.info. Mutations in the genes encoding these subunits can alter the fungicide binding site, reducing the affinity of Bixafen for the enzyme and thus diminishing its inhibitory effect online-rpd.org.

Point mutations, which are single nucleotide changes in the DNA sequence, within the sdhB, sdhC, and sdhD genes are the most common cause of target-site resistance to SDHI fungicides online-rpd.orgonline-rpd.orgfrac.info. These mutations result in amino acid substitutions in the corresponding protein subunits, leading to structural changes in the ubiquinone binding site.

Specific amino acid substitutions in SdhB, SdhC, and SdhD have been linked to reduced sensitivity or resistance to Bixafen in various fungal pathogens. For instance, in Botrytis cinerea, mutations at codon 225 (P225F), codon 230 (N230I), and codon 272 (H272L/R/Y) in the SdhB subunit have been shown to affect sensitivity to SDHI fungicides, including Bixafen online-rpd.orgresearchgate.netapsnet.org. The SdhB-P225F mutation has been reported to confer resistance to all tested SDHI fungicides researchgate.netapsnet.org. SdhB-N230I conferred moderate resistance to some SDHIs and low resistance to Bixafen online-rpd.orgresearchgate.netapsnet.org. Mutations at SdhB-H272 showed differential effects on sensitivity depending on the specific amino acid substitution (L, R, or Y) researchgate.netapsnet.org.

Mutations in the SdhC and SdhD subunits also contribute to Bixafen resistance. In Zymoseptoria tritici, mutations such as SdhC-T79N and SdhC-N86S have been detected in isolates with reduced sensitivity to Bixafen cabidigitallibrary.org. The SdhC-H152R mutation has been associated with high resistance levels to several SDHIs, including Bixafen, in Z. tritici online-rpd.org. In Pyrenophora teres f. teres and P. teres f. maculata, mutations in SdhC (e.g., H134R, S135R, S73P, N75S) and SdhD (e.g., H134Y, D145G) have been correlated with reduced sensitivity to Bixafen researchgate.netbiorxiv.org. The SdhC-H134R and SdhC-S135R mutations in P. teres f. teres and SdhB-H277L, SdhC-H134R, and SdhC-S135R mutations in P. teres f. maculata were associated with the highest resistance factors to Bixafen researchgate.net.

The spectrum of sdh gene mutations conferring resistance to SDHI fungicides, including Bixafen, varies among different fungal species and geographical regions. Numerous mutations in sdhB, sdhC, and sdhD have been identified in various phytopathogenic fungi online-rpd.orgfrac.info.

Studies monitoring SDHI sensitivity in Zymoseptoria tritici in Europe have found a relatively stable sensitivity to Bixafen, with a low frequency of isolates exhibiting reduced sensitivity due to sdh mutations such as SdhB-N225I, SdhC-T79N, and SdhC-N86S cabidigitallibrary.org. These mutations resulted in relatively low resistance factors for Bixafen cabidigitallibrary.org. The SdhC-H152R mutation, which confers higher resistance to other SDHIs, was not frequently found in the monitored Z. tritici populations cabidigitallibrary.org.

In Botrytis cinerea, a wider spectrum of SdhB mutations (P225F, N230I, H272L/R/Y) has been observed, with varying frequencies depending on the population and sampling location online-rpd.orgresearchgate.netapsnet.org. For example, in some B. cinerea populations, abundant mutations included SdhB-H272R, SdhB-H272Y, and SdhB-N230I cabidigitallibrary.org. Allele frequencies of specific mutations are influenced by factors such as fungicide selection pressure, fungal reproductive mode, and gene flow biorxiv.org.

Data on the frequency of specific mutations linked to Bixafen resistance in various phytopathogenic fungi are crucial for resistance management. While comprehensive, up-to-date global allele frequency data specifically for Bixafen resistance mutations across all relevant pathogens may be limited in publicly available search results, the identification of key mutations in important pathogens like Z. tritici and B. cinerea provides valuable insights.

Here is a table summarizing some reported sdh mutations associated with reduced sensitivity or resistance to Bixafen in specific fungal pathogens, based on the search results:

Fungal PathogenSubunitAmino Acid ChangeEffect on Bixafen SensitivitySource(s)
Botrytis cinereaSdhBP225FResistant to all tested SDHIs, including Bixafen researchgate.netapsnet.org
Botrytis cinereaSdhBN230ILow resistance to Bixafen online-rpd.orgresearchgate.netapsnet.org
Botrytis cinereaSdhBH272LLow level of resistance to Bixafen researchgate.netapsnet.org
Botrytis cinereaSdhBH272RSensitive to Bixafen researchgate.netapsnet.org
Botrytis cinereaSdhBH272YVery low resistance levels to Bixafen researchgate.net
Zymoseptoria triticiSdhBN225IReduced sensitivity (low resistance factor) cabidigitallibrary.org
Zymoseptoria triticiSdhCT79NReduced sensitivity (low resistance factor) cabidigitallibrary.org
Zymoseptoria triticiSdhCN86SReduced sensitivity (low resistance factor) cabidigitallibrary.org
Zymoseptoria triticiSdhCH152RHigh resistance levels to several SDHIs, including Bixafen online-rpd.org
Pyrenophora teres f. teresSdhCH134RAssociated with highest resistance factors to Bixafen researchgate.netbiorxiv.org
Pyrenophora teres f. teresSdhCS135RAssociated with highest resistance factors to Bixafen researchgate.netbiorxiv.org
Pyrenophora teres f. maculataSdhBH277LAssociated with highest resistance factors to Bixafen researchgate.net
Pyrenophora teres f. maculataSdhCH134RAssociated with highest resistance factors to Bixafen researchgate.net
Pyrenophora teres f. maculataSdhCS135RAssociated with highest resistance factors to Bixafen researchgate.net
Alternaria alternataSdhBH277Y/R/LCorrelated with resistance to some SDHIs (not specifically Bixafen in this context, but relevant for cross-resistance) online-rpd.orgnih.gov
Alternaria alternataSdhCG79R, H134R, S135RCorrelated with resistance to some SDHIs (not specifically Bixafen in this context, but relevant for cross-resistance) online-rpd.orgnih.gov
Alternaria alternataSdhDA47T, D123ECorrelated with resistance to some SDHIs (not specifically Bixafen in this context, but relevant for cross-resistance) online-rpd.org
Fungal PathogenSubunitAmino Acid ChangeEffect on Bixafen Sensitivity
Botrytis cinereaSdhBP225FResistant to all tested SDHIs, including Bixafen
Botrytis cinereaSdhBN230ILow resistance to Bixafen
Botrytis cinereaSdhBH272LLow level of resistance to Bixafen
Botryitis cinereaSdhBH272RSensitive to Bixafen
Botrytis cinereaSdhBH272YVery low resistance levels to Bixafen
Zymoseptoria triticiSdhBN225IReduced sensitivity (low resistance factor)
Zymoseptoria triticiSdhCT79NReduced sensitivity (low resistance factor)
Zymoseptoria triticiSdhCN86SReduced sensitivity (low resistance factor)
Zymoseptoria triticiSdhCH152RHigh resistance levels to several SDHIs, including Bixafen
Pyrenophora teres f. teresSdhCH134RAssociated with highest resistance factors to Bixafen
Pyrenophora teres f. teresSdhCS135RAssociated with highest resistance factors to Bixafen
Pyrenophora teres f. maculataSdhBH277LAssociated with highest resistance factors to Bixafen
Pyrenophora teres f. maculataSdhCH134RAssociated with highest resistance factors to Bixafen
Pyrenophora teres f. maculataSdhCS135RAssociated with highest resistance factors to Bixafen

Cross-Resistance Patterns and Their Molecular Basis

Cross-resistance occurs when a fungal isolate resistant to one fungicide is also resistant to other fungicides, even if they have different chemical structures or modes of action. Within the SDHI group, cross-resistance is generally expected because all members inhibit the same target enzyme, SDH frac.inforesearchgate.net. However, the pattern and degree of cross-resistance among different SDHI fungicides can be complex and depend on the specific sdh gene mutation present frac.inforesearchgate.netnih.govapsnet.org.

Different sdh mutations can confer varying levels of resistance to different SDHI compounds frac.inforesearchgate.netnih.govapsnet.org. This differential sensitivity is attributed to the subtle structural differences between the various SDHI molecules and how they interact with the altered binding site in the mutant SDH enzyme frac.infoapsnet.org. For example, studies on Botrytis cinerea have shown that different mutations in SdhB can result in distinct cross-resistance patterns to a range of SDHI fungicides, including Bixafen online-rpd.orgresearchgate.netapsnet.org. An isolate with the SdhB-P225F mutation showed resistance to all tested SDHIs, while isolates with SdhB-H272R remained sensitive to Bixafen but were resistant to other SDHIs researchgate.netapsnet.org.

In Zymoseptoria tritici, some field isolates with reduced sensitivity to fluopyram (B1672901) and isofetamid (B3026465) did not show reduced sensitivity to Bixafen, suggesting complex cross-resistance patterns that are not always universal across all SDHIs researchgate.netrothamsted.ac.uk. This highlights that resistance to one SDHI does not automatically imply high-level resistance to Bixafen, and vice versa, depending on the specific mutation involved frac.infonih.gov.

Non-target site resistance mechanisms, such as the overexpression of efflux transporters, can also contribute to cross-resistance, potentially conferring resistance to multiple fungicides with different modes of action (multidrug resistance) researchgate.netresearchgate.net.

Understanding the specific cross-resistance patterns conferred by different resistance mechanisms is vital for designing effective fungicide rotation and mixture strategies to manage resistance cabidigitallibrary.orgfrac.info.

Analysis of Cross-Resistance Among SDHI Fungicides

Cross-resistance among SDHI fungicides is a significant concern, meaning that resistance to one SDHI fungicide can confer resistance to others. frac.info The pattern and degree of cross-resistance can vary depending on the specific fungal pathogen, the particular mutation in the sdh gene, and the chemical structure of the SDHI fungicide. frac.infoapsnet.org

Studies have shown varying cross-resistance patterns among SDHIs. For instance, a positive cross-resistance relationship has been observed between the pyrazole (B372694) carboxamides (including Bixafen, fluxapyroxad (B1673505), and penthiopyrad) and the pyridine (B92270) carboxamide (boscalid) in Zymoseptoria tritici. nih.gov However, strong cross-resistance between fluopyram and isofetamid was observed, but not consistently with other SDHIs like Bixafen, in some Z. tritici isolates, particularly those with non-target site resistance mechanisms. nih.gov

In Alternaria solani, different sdh mutations confer varying resistance factors to different SDHIs, indicating incomplete cross-resistance. For example, isolates with the sdhB-H278Y and sdhB-H278R genotypes showed hypersensitivity to fluopyram, while boscalid (B143098) exhibited high resistance factors for all tested genotypes. au.dk Bixafen and fluxapyroxad generally showed low resistance factors in A. solani isolates with sdhC-H134R and sdhD-H133R genotypes, but moderate to high factors for other SDHIs. au.dk

In Botrytis cinerea, different mutations in the SdhB gene result in distinct cross-resistance patterns. nih.gov For example, SdhB P225F mutants were resistant to all tested SDHIs, while H272L mutants were highly resistant to boscalid but less so to other SDHIs. nih.gov N230I mutants showed moderate resistance to boscalid, fluopyram, and fluxapyroxad, and low resistance to Bixafen and other tested SDHIs. nih.gov H272R and H272Y mutants displayed moderate resistance to boscalid and low or very low resistance to some other SDHIs, but remained sensitive or showed increased sensitivity to fluopyram and Bixafen, respectively. nih.gov

In Pyrenophora teres, mutations such as SdhC-H134R and SdhC-S135R in P. teres f. sp. teres (Ptt), and SdhB-H277L, SdhC-H134R, and SdhC-S135R in P. teres f. sp. maculata (Ptm) were associated with the highest resistance factors to fluxapyroxad and Bixafen. researchgate.netbiorxiv.org

Despite the variations, SDHI fungicides are generally considered to be in the same cross-resistance group by the Fungicide Resistance Action Committee (FRAC). frac.info

Here is a table summarizing some observed cross-resistance patterns for Bixafen with specific mutations in certain fungal species:

Fungal SpeciesSdh MutationBixafen Resistance Level (vs. Sensitive)Cross-Resistance Pattern with other SDHIsSource
Zymoseptoria triticiC-T79N, C-I161SPositive correlation with pyrazole carboxamides and boscalid.Positive cross-resistance with fluxapyroxad and penthiopyrad (B1679300) (pyrazole carboxamides) and boscalid (pyridine carboxamide). nih.gov
Zymoseptoria triticiNon-target site (e.g., related to ZtSDHC3)Sensitivity not affected.Strong cross-resistance between fluopyram and isofetamid, but not with Bixafen. nih.govplos.org
Alternaria solanisdhC-H134R, sdhD-H133RLow resistance factors.Moderate to high resistance factors for other SDHIs. au.dk
Botrytis cinereaSdhB N230ILow resistance levels.Moderately resistant to boscalid, fluopyram, and fluxapyroxad; low resistance to isopyrazam, fenfuram, benodanil (B1667995), and carboxin. online-rpd.orgnih.gov
Botrytis cinereaSdhB H272RSensitiveModerate resistance to boscalid; low resistance to isopyrazam, fenfuram, carboxin; sensitive to fluopyram, fluxapyroxad, benodanil. nih.gov
Botrytis cinereaSdhB H272YVery low resistance levels.Moderate resistance to boscalid; very low resistance to isopyrazam, fenfuram, carboxin; increased sensitivity to benodanil and fluopyram. online-rpd.orgnih.gov
Pyrenophora teres f. sp. teres (Ptt)SdhC-H134R, SdhC-S135RHighest resistance factors.Associated with highest resistance factors for fluxapyroxad. researchgate.netbiorxiv.org
Pyrenophora teres f. sp. maculata (Ptm)SdhB-H277L, SdhC-H134R, SdhC-S135RHighest resistance factors.Associated with highest resistance factors for fluxapyroxad and penthiopyrad. researchgate.netbiorxiv.org

Genetic Linkages and Pleiotropic Effects of Resistance Alleles

Fungicide resistance is often linked to specific genetic alterations, primarily point mutations in the genes encoding the target site. apsnet.orgonline-rpd.org For SDHI fungicides, mutations in the sdhB, sdhC, and sdhD genes are the main genetic determinants of resistance. apsnet.orgonline-rpd.org Over 27 mutations conferring resistance to SDHIs have been reported in field populations of different pathogens. apsnet.org

These resistance alleles can sometimes exhibit pleiotropic effects, meaning a single gene mutation can influence multiple phenotypic traits. While the primary effect is reduced sensitivity to the fungicide, some mutations might also impact fungal fitness, such as growth rate, sporulation, or pathogenicity, although this is not always the case. The relationship between resistance mutations and fitness costs is complex and can vary depending on the specific pathogen and mutation.

In Zymoseptoria tritici, a dispensable paralog of SDHC, termed ZtSDHC3, has been identified as mediating standing resistance towards a subclass of SDHI fungicides (stretched heterocycle amide SDHIs), but sensitivity to Bixafen was not affected by this mechanism. plos.org This highlights that resistance can be conferred by alternative genes or mechanisms beyond the canonical sdh subunits. The presence or absence polymorphism of ZtSDHC3 and differences in its expression levels and splicing efficiency have a strong impact on the resistance phenotypes to this specific SDHI subclass. plos.org Characterization of the ZtSDHC3 promoter suggests that transposon insertions are associated with stronger resistance phenotypes. plos.org

While the primary focus for SDHI resistance genetics is on sdh gene mutations, other genetic factors, such as those involved in efflux pump regulation, can also play a role in reduced sensitivity. online-rpd.org For example, overexpression of ABC transporters has been implicated in resistance to various fungicides, including SDHIs in some cases. online-rpd.orgnih.gov The genetic basis for such overexpression could involve mutations in regulatory genes or gene amplification. Pleiotropic drug resistance (PDR) transporters, a type of ABC transporter, have been shown to be involved in reduced sensitivity to multiple fungicide classes in some fungi. frontiersin.org

Understanding the genetic linkages of resistance alleles and their potential pleiotropic effects is crucial for developing effective resistance management strategies. Rapid detection of specific resistance mutations in fungal populations is necessary for timely management of SDHI resistance. online-rpd.org

Influence of Core Pyrazole-Carboxamide Structure Modifications

The core pyrazole-carboxamide structure is fundamental to the activity of Bixafen and other SDHI fungicides acs.orgresearchgate.netresearchgate.netscielo.br. Modifications to this core can significantly impact the compound's interaction with the succinate dehydrogenase enzyme acs.orgnih.gov.

Positional Isomerism and Heterocyclic Ring Variations

Changes in the position of substituents on the pyrazole ring, or the replacement of the pyrazole ring with other heterocyclic systems, can alter the fungicidal activity. For instance, studies have shown that the position of substituents on the pyrazole ring is important for activity acs.orgnih.gov. Replacing the benzene (B151609) ring of the N-phenyl group with a thiophene (B33073) ring has led to effective fungicides like penthiopyrad researchgate.netjst.go.jp. Research has also explored pyrazole-thiazole carboxamides as promising fungicide leads nih.govresearchgate.net.

Amide Bond Linker Effects on Biological Activity

The amide bond linking the pyrazole-carboxamide core to the biphenyl (B1667301) (or other aromatic) moiety is a critical structural feature researchgate.netscielo.br. Modifications to this linker can influence the molecule's flexibility, electronic properties, and ability to bind to the target enzyme. Studies have investigated modifying the carboxamide group to find novel pyrazole carboxamide derivatives with fungicidal activity researchgate.net. The introduction of new skeletons or linkers, such as a pyrazole-linked 1,2,4-oxadiazole, has been explored to improve biological activities rsc.orgrsc.org.

Impact of Substituents on Molecular Interaction and Efficacy

Substituents on both the pyrazole ring and the aromatic system linked to the amide bond play a significant role in determining the potency and spectrum of activity of Bixafen analogs acs.orgresearchgate.net.

Halogenation Patterns (e.g., Fluorination, Chlorination)

Halogen substituents, such as fluorine and chlorine, are common in many highly active SDHI fungicides, including Bixafen herts.ac.ukmdpi.com. Halogenation patterns significantly influence the electronic and lipophilic properties of the molecule, affecting its binding affinity to the target enzyme and its uptake and translocation within the fungal cell and the plant acs.orgscribd.com. Studies have shown that electronegative groups, such as halogens, on the pyrazole ring can be important for activity acs.orgnih.gov. Dihalogenation on the aromatic system can also impact metabolic pathways nih.gov.

Alkyl and Aryl Substituent Effects

The nature and position of alkyl and aryl substituents on the aromatic ring linked to the amide moiety are crucial for fungicidal activity and spectrum researchgate.netjst.go.jp. Hydrophobic branched alkyl groups at the ortho position of the N-phenyl group have been found to confer high and broad-spectrum fungicidal activity researchgate.netjst.go.jp. Similarly, variations in aryl substituents, such as the presence of substituted phenyl or biphenyl groups, significantly impact the efficacy against different fungi herts.ac.ukresearchgate.net.

Rational Design Principles for Enhanced Efficacy and Overcoming Resistance

Rational design of Bixafen analogs is guided by SAR studies and an understanding of the interaction between the fungicide and its target enzyme, succinate dehydrogenase acs.orgnih.govresearchgate.net. This involves designing molecules with improved binding affinity, broader spectrum of activity, and reduced susceptibility to resistance mechanisms acs.orgresearchgate.netresearchgate.netresearchgate.netnih.gov. Molecular docking studies are often used to predict and understand the interactions between designed compounds and the SDH protein acs.orgresearchgate.netnih.govresearchgate.netsioc-journal.cn. Strategies include incorporating structural features that enhance binding interactions (e.g., hydrogen bonding, π-π stacking) researchgate.netnih.gov, exploring novel scaffolds, and optimizing substituent patterns based on QSAR (Quantitative Structure-Activity Relationship) analysis acs.orgnih.gov. The development of new SDHI fungicides, including Bixafen, has been driven by the need for highly effective compounds to manage plant diseases cabidigitallibrary.org.

Fragment-Based Design Approaches

Fragment-Based Design (FBDD) is a strategy in drug and agrochemical discovery that involves identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target, such as an enzyme like succinate dehydrogenase. nih.govdovepress.comopenaccessjournals.comdrughunter.com These fragments serve as starting points for the rational design and synthesis of larger, higher-affinity ligands. nih.govopenaccessjournals.comdrughunter.com

The process typically involves screening a library of small fragments using sensitive biophysical methods to detect binding to the target protein. nih.govopenaccessjournals.com Once fragment hits are identified, their binding modes are often determined using techniques like X-ray crystallography or NMR spectroscopy. nih.govopenaccessjournals.com This structural information is crucial for understanding the interactions between the fragment and the target site. openaccessjournals.com

In the context of Bixafen analogs and SDHI fungicides, FBDD could be applied to identify novel chemical scaffolds or to explore interactions within the succinate dehydrogenase binding site that are not fully exploited by the core Bixafen structure. By identifying fragments that bind to specific sub-pockets within the enzyme, researchers could design new molecules that link these fragments or grow from them to achieve higher binding affinity and potentially improved fungicidal activity against a broader range of pathogens or resistant strains. openaccessjournals.comdrughunter.com

The advantage of FBDD lies in its ability to efficiently explore chemical space starting from smaller, simpler molecules, which can lead to the discovery of novel chemotypes with desirable properties. openaccessjournals.comdrughunter.com While specific examples of FBDD directly applied to Bixafen were not found, this approach is a recognized method in the discovery of enzyme inhibitors, which is relevant to the development of SDHI fungicides. nih.govdovepress.com

Bioisosteric Replacements in Lead Optimization

Bioisosterism involves the replacement of an atom or group of atoms in a molecule with another atom or group that has similar physical and chemical properties. mdpi.comu-tokyo.ac.jpwiley-vch.deresearchgate.net The goal of bioisosteric replacement in lead optimization is to create new analogs with improved properties, such as enhanced potency, selectivity, metabolic stability, or physicochemical characteristics, while maintaining or improving the desired biological activity. mdpi.comwiley-vch.deresearchgate.net

Bioisosteric replacements can be classified as classical or non-classical. u-tokyo.ac.jpresearchgate.net Classical bioisosteres often involve replacing atoms or groups with similar valency and electronic configurations (e.g., replacing a hydrogen with a fluorine, or a hydroxyl with an amine). u-tokyo.ac.jp Non-classical bioisosteres involve replacing groups with different numbers of atoms but similar steric and electronic profiles or the ability to mimic key interactions. u-tokyo.ac.jpresearchgate.net

For Bixafen analogs, bioisosteric replacements could be explored in various parts of the molecule, including the pyrazole ring, the carboxamide linkage, or the substituted biphenyl moiety. For example, replacing the difluoromethyl group on the pyrazole ring with other lipophilic or electron-withdrawing groups could impact the interaction with the target enzyme or the molecule's pharmacokinetic properties. Similarly, modifications or replacements of the biphenyl system could alter steric and electronic profiles, influencing binding affinity and selectivity. nih.gov The amide bond is also a common site for bioisosteric replacement in medicinal chemistry, aiming to improve metabolic stability or alter hydrogen bonding interactions. mdpi.comu-tokyo.ac.jpresearchgate.net

SAR studies involving bioisosteric replacements would typically involve synthesizing a series of analogs where specific parts of the Bixafen structure are systematically replaced with bioisosteric equivalents. These new compounds would then be evaluated for their fungicidal activity and other relevant properties. By analyzing the changes in activity resulting from these replacements, researchers can gain insights into the structural requirements for optimal activity and identify promising candidates for further development. mdpi.comwiley-vch.deresearchgate.net

Molecular Docking Simulations of Bixafen-SDH Binding

Molecular docking is a widely used technique to predict the preferred orientation (binding mode) of a ligand (Bixafen) when bound to a protein (SDH) and to estimate the strength of the interaction (binding affinity) rhhz.netmdpi.com. Studies involving Bixafen and SDH have utilized molecular docking to understand how Bixafen fits into the ubiquinone-binding site (Q-site) of the enzyme cabidigitallibrary.org.

Prediction of Binding Modes and Affinities

Computational docking experiments suggest that Bixafen, along with other modern carboxamide SDHIs, exhibits an identical binding mode at Complex II cabidigitallibrary.org. These molecules are predicted to bind deeper into the Q-site compared to the natural substrate, ubiquinone cabidigitallibrary.org. The alignment of the three-dimensional structures of various carboxamides, including Bixafen, shows that their common chemical features superimpose well, supporting a consistent binding mode at SDH cabidigitallibrary.org.

Molecular docking studies provide estimated binding energies, which serve as indicators of the binding affinity between the ligand and the receptor protein rhhz.net. For instance, one study reported an estimated binding energy between Bixafen and SDH of -8.1 kcal/mol rhhz.net. This value was used for comparison with novel compounds to assess their potential inhibitory activity rhhz.net.

Identification of Key Interacting Residues and Subsites

The ubiquinone binding site of SDH is a hydrophobic pocket formed by residues from subunits B, C, and D, and it is highly conserved across various organisms cabidigitallibrary.org. Docking experiments indicate that carboxamide fungicides, including Bixafen, form hydrogen bonds via their central amide moiety with highly conserved residues within the SDH binding site cabidigitallibrary.org. Specifically, hydrogen bonds are suggested to form with a conserved tryptophan residue in subunit B and a tyrosine residue in subunit C cabidigitallibrary.org.

Furthermore, the nitrogen-containing heterocycle present in many modern carboxamides, such as the pyrazole ring in Bixafen, is thought to increase binding affinity through pi-pi interactions and additional hydrogen bonding with the aromatic nitrogen in the binding site cabidigitallibrary.org. One study identified a hydrogen bond interaction between the oxygen atom in the amido bond of Bixafen and B/Trp-206, as well as a Cl-pi interaction between the dichlorophenyl ring of Bixafen and D/Tyr-128 in Rhizoctonia solani SDH rhhz.net. Other studies on different SDHIs have also highlighted the importance of residues like SdhB-W229 (equivalent to B/Trp-206 in some numbering schemes) in interacting with these fungicides researchgate.net.

Quantum Chemical Calculations (DFT, etc.)

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to analyze the electronic structure and predict the reactivity and stability of molecules like Bixafen physchemres.orgmdpi.comdergipark.org.trjournalirjpac.comresearchgate.netacs.orgrsc.orgchemrxiv.org. These calculations provide insights at the atomic and molecular level that complement the information obtained from molecular docking.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) physchemres.orgmdpi.comdergipark.org.trjournalirjpac.comresearchgate.netacs.org. The HOMO-LUMO energy gap is an important parameter that reflects the kinetic stability and chemical reactivity of a molecule; a larger gap generally indicates higher stability and lower reactivity mdpi.comresearchgate.net. Analyzing the spatial distribution of HOMO and LUMO can also reveal potential sites for electron donation and acceptance dergipark.org.tr.

Molecular Electrostatic Potential (MEP) surfaces, calculated using DFT, provide a visual representation of the charge distribution within a molecule physchemres.orgmdpi.comdergipark.org.trjournalirjpac.comresearchgate.net. These maps help in identifying regions that are likely to be involved in electrostatic interactions, indicating potential sites for nucleophilic or electrophilic attack mdpi.comjournalirjpac.comresearchgate.net. While specific MEP and HOMO-LUMO analysis results for Bixafen were not extensively detailed in the provided snippets, the general application of these methods to similar molecules and SDHIs is well-documented physchemres.orgmdpi.comdergipark.org.trjournalirjpac.comresearchgate.netacs.org. Studies on related compounds have shown that factors like the presence of electronegative atoms and conjugation can influence the HOMO-LUMO gap and charge distribution physchemres.orgmdpi.comdergipark.org.tr.

Reactivity and Stability Predictions

DFT calculations can predict the reactivity of a compound by analyzing parameters such as the HOMO-LUMO gap, ionization potential, electron affinity, and Fukui indices mdpi.comjournalirjpac.comacs.org. A smaller HOMO-LUMO gap often correlates with higher reactivity mdpi.comresearchgate.net. While direct predictions of Bixafen's specific reaction pathways or detailed stability profiles based on DFT were not prominent in the search results, these methods are generally applicable for assessing the potential chemical behavior and relative stability of molecules based on their electronic structure mdpi.comjournalirjpac.com.

Molecular Dynamics Simulations of Bixafen-Enzyme Complexes

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, such as the Bixafen-SDH complex bohrium.comnih.govarabjchem.org. These simulations provide insights into the stability of the complex, the flexibility of the enzyme and ligand, and the nature of the interactions over time bohrium.comresearchgate.net.

MD simulations can reveal the dynamic stability of the Bixafen-SDH complex by monitoring parameters like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand bohrium.comresearchgate.net. A stable complex is typically indicated by a low RMSD that plateaus over the simulation time bohrium.com. Studies on other SDH inhibitors have shown that stable binding within the SDH pocket is supported by MD simulations bohrium.commdpi.com.

Conformational Dynamics of Bixafen in the Active Site

Understanding the conformational dynamics of Bixafen within the SDH active site is crucial for elucidating its inhibitory mechanism. Molecular dynamics (MD) simulations are a key tool for investigating these dynamics. While specific detailed MD simulations solely focused on Bixafen's conformational changes were not extensively detailed in the search results, studies on other SDHIs and general SDH-inhibitor complexes highlight the importance of such analyses bohrium.comnih.govnih.govacs.org. MD simulations can reveal the flexibility of both the inhibitor and the binding site residues, providing a more realistic picture of the binding event compared to static docking poses bohrium.comnih.gov. For instance, MD simulations have been used to investigate the stability of inhibitor-SDH complexes and the interactions that maintain the binding pose over time bohrium.comnih.gov. The binding site of SDH is a hydrophobic pocket formed by subunits B, C, and D, and the precise conformation of Bixafen within this dynamic environment influences its interaction with key amino acid residues cabidigitallibrary.orgbiorxiv.org.

Solvent Effects and Binding Thermodynamics

Solvent effects and binding thermodynamics are critical factors influencing the binding affinity of a ligand to its target protein. Computational methods, such as those calculating binding free energy, can provide quantitative insights into these aspects nih.govmdpi.com. While direct studies specifically detailing solvent effects on Bixafen binding were not prominently featured, the general principles of binding thermodynamics in SDHI-SDH interactions are explored. Binding free energy calculations, often employing methods like MM-GBSA or MM-PBSA in conjunction with MD simulations, are used to estimate the strength of the interaction between SDHIs and the enzyme nih.govmdpi.com. These calculations consider contributions from van der Waals interactions, electrostatic interactions, and desolvation penalties, providing a more comprehensive understanding of the driving forces behind binding frontiersin.org. Studies on other SDHIs demonstrate that favorable binding energies correlate with higher inhibitory activity rhhz.netnih.govmdpi.com. For example, the estimated binding energy between Bixafen and SDH has been reported to be around -8.1 kcal/mol, which correlates with its fungicidal activity rhhz.net.

Table 1: Estimated Binding Energies of Selected SDHIs to SDH

CompoundEstimated Binding Energy (kcal/mol)Source
Bixafen-8.1 rhhz.net
Compound 9c-7-8.0 rhhz.net
CarboxinRelatively high (suggesting poorer binding) nih.gov
BoscalidLower than Carboxin nih.gov
IsopyrazamSimilar to Bixafen nih.gov
PenthiopyradSimilar to Bixafen nih.gov
SYP-32497Stronger than Fluxapyroxad mdpi.com
FluxapyroxadWeaker than SYP-32497 mdpi.com

De Novo Design and Virtual Screening for Novel SDHI Scaffolds

The increasing issue of fungicide resistance necessitates the discovery of novel SDHI scaffolds mdpi.combiorxiv.org. Computational approaches, including de novo design and virtual screening, are powerful tools in this endeavor frontiersin.orgbiorxiv.orgdigitellinc.comdigitellinc.comacs.orgresearchgate.net. These methods allow for the exploration of vast chemical spaces to identify potential new inhibitor chemotypes.

Ligand-Based and Structure-Based Approaches

Both ligand-based and structure-based approaches are employed in the search for novel SDHI scaffolds.

Ligand-Based Approaches: These methods rely on the known properties of existing active ligands (like Bixafen) to identify new compounds with similar characteristics. Techniques include pharmacophore modeling, which identifies the essential features required for binding, and Quantitative Structure-Activity Relationship (QSAR) modeling, which builds predictive models correlating chemical structure with biological activity frontiersin.orgnih.govmdpi.comacs.org. QSAR models, including 3D-QSAR techniques like CoMFA and CoMSIA, can guide structural modifications to improve fungicidal activity nih.govnih.govacs.orgacs.org.

Structure-Based Approaches: These methods utilize the three-dimensional structure of the target protein (SDH) to design or identify compounds that can bind effectively to its active site. Techniques include molecular docking and structure-based virtual screening nih.govfrontiersin.orgmdpi.comacs.orgresearchgate.netsci-hub.se. Homology modeling is often used to construct the 3D structure of SDH from different fungal species when experimental structures are unavailable cabidigitallibrary.orgfrontiersin.orgsci-hub.se. Virtual screening campaigns involve docking large libraries of compounds into the SDH binding site and scoring them based on their predicted binding affinity frontiersin.orgdigitellinc.comresearchgate.netnih.gov.

Scaffold hopping, a strategy that replaces the core structure of a known active compound with a different one while retaining biological activity, is also used in conjunction with both ligand-based and structure-based methods to discover novel SDHI chemotypes digitellinc.comdigitellinc.comacs.orgacs.orgacs.orgacs.org.

Predictive Modeling for Fungicidal Activity

Predictive modeling plays a vital role in prioritizing potential SDHI candidates identified through virtual screening and design efforts nih.govbiorxiv.orgacs.orgresearchgate.netmdpi.combio.tools. QSAR models are commonly used to predict the fungicidal activity of novel compounds based on their molecular descriptors nih.govnih.govmdpi.comacs.orgacs.org. These models can help in selecting compounds with a higher probability of success for synthesis and biological testing. Machine learning and deep learning models are also being explored for predicting biological activities, including fungicidal activity against specific pathogens biorxiv.orgmdpi.combio.tools. These models can analyze complex relationships between chemical structures and biological outcomes, potentially leading to more accurate predictions. Predictive models can also be used to assess the potential impact of mutations in the SDH enzyme on fungicide sensitivity, aiding in resistance management strategies biorxiv.orgapsnet.orgresearchgate.net.

Table 2: Examples of Predictive Modeling Applications in SDHI Discovery

Modeling TechniqueApplicationFindingsSource
Molecular DockingExploring binding modes and energiesPredicted binding modes and affinities for Bixafen and other SDHIs. rhhz.netnih.govnih.govmdpi.com rhhz.netnih.govnih.govmdpi.com
3D-QSAR (CoMSIA)Analyzing structure-activity relationshipsIdentified structural features influencing activity against R. solani. nih.govacs.org nih.govacs.org
Molecular DynamicsInvestigating complex stability and dynamicsUsed to study the binding stability of novel SDHI candidates. bohrium.comnih.govnih.gov bohrium.comnih.govnih.gov
Virtual ScreeningIdentifying potential inhibitors from librariesLed to the identification of novel SDHI candidates with promising activity. frontiersin.orgbiorxiv.orgdigitellinc.comresearchgate.netnih.gov frontiersin.orgbiorxiv.orgdigitellinc.comresearchgate.netnih.gov
Generative ModelsGenerating customized virtual librariesApplied to generate potential SDHI candidates for screening. biorxiv.org biorxiv.org

Conclusion

Bixafen (B1247100) (5054-47-5) is a succinate (B1194679) dehydrogenase inhibitor that disrupts cellular respiration by blocking the activity of mitochondrial Complex II. This inhibition prevents the oxidation of succinate in the TCA cycle and halts electron transfer in the ETC, leading to significant energetic pathway perturbations, including reduced oxygen consumption and impaired ATP synthesis. Furthermore, by disrupting the TCA cycle, Bixafen's action can potentially impact the synthesis of essential cellular compounds that rely on metabolic intermediates. Research findings from both in vitro and in vivo studies support this mechanism, demonstrating the compound's potent effect on mitochondrial function and subsequent biological consequences.

Compound Names and Pubchem Cids

Advanced Analytical Methodologies in Bixafen Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental in confirming the chemical structure and identity of synthesized compounds like Bixafen (B1247100). They provide characteristic fingerprints based on the interaction of electromagnetic radiation with the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, researchers can determine the connectivity of atoms, the types of functional groups present, and the stereochemistry of a molecule. For Bixafen, ¹H NMR would provide information on the different types of hydrogen atoms and their environments, including their chemical shifts, splitting patterns, and integration values. ¹³C NMR would reveal the distinct carbon atoms within the structure. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would further assist in correlating signals and confirming the assignment of peaks to specific atoms within the Bixafen molecule, thereby providing robust evidence for its proposed chemical structure. While specific detailed NMR spectral data for the primary structural elucidation of Bixafen were not found in the provided search results, these techniques are standard practice in synthetic chemistry for confirming the structure of newly synthesized or characterized compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the accurate mass of a molecule and its fragments. This precise mass measurement allows for the determination of the elemental composition of the compound, providing strong supporting evidence for the molecular formula. For Bixafen, HRMS would yield an exact mass value for the protonated or deprotonated molecule, which can be compared to the theoretical mass calculated from its elemental composition (C₁₈H₁₂Cl₂F₂N₂O). The close agreement between the experimental and theoretical accurate masses is a critical piece of evidence in confirming the identity and purity of the compound. HRMS can also be used to analyze fragmentation patterns, offering additional structural information. While general applications of HRMS in environmental analysis were mentioned epa.gov, specific HRMS data detailing the accurate mass determination for the structural confirmation of parent Bixafen was not explicitly available in the provided search snippets. Nevertheless, HRMS is a routine technique employed in conjunction with other spectroscopic methods for definitive compound identification.

Chromatographic Methods for Mechanistic and Environmental Studies

Chromatographic techniques, often coupled with mass spectrometry, are essential for separating, identifying, and quantifying Bixafen and its transformation products in complex matrices. These methods are widely applied in studying its environmental fate, behavior, and potential metabolic pathways.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the analysis of Bixafen, particularly in environmental samples like soil and water. LC separates Bixafen and potential co-eluting compounds based on their differential interactions with a stationary phase and a mobile phase. The separated analytes then enter a tandem mass spectrometer, where they are ionized and subjected to fragmentation. MS/MS allows for the selection of parent ions and the subsequent analysis of their characteristic fragment ions, providing high specificity and sensitivity for target analyte detection and quantification.

LC-MS/MS methods for Bixafen analysis have been independently validated for various matrices, including soil and surface water. These methods often utilize reversed-phase HPLC coupled with electrospray ionization and MS/MS detection. Specific multiple reaction monitoring (MRM) transitions are employed for the quantification and confirmation of Bixafen. For instance, the MS/MS ion transition from m/z 414 to m/z 394 is commonly used for quantitation, while the transition from m/z 414 to m/z 266 serves as a confirmation ion.

Studies have reported method validation parameters for Bixafen analysis in soil using LC-MS/MS. The limit of quantification (LOQ) for Bixafen in soil has been established as low as 0.005 mg/kg or 0.005 ppm. The limit of detection (LOD) in soil is estimated to be 0.001 ppm. Acceptable linearity with correlation coefficients greater than 0.9999 has been observed over a range of concentrations. Method recovery rates from fortified soil samples have been found to be within the acceptable range of 70% to 120%. Similar validation efforts have been conducted for water samples, with reported LOQ values of 0.05 ppb.

The application of LC-MS/MS is crucial for monitoring Bixafen residues in soil over time, assessing its persistence and dissipation. It is also used in studies investigating residues in rotational crops and the analysis of potential metabolites, such as bixafen-desmethyl (B1434714).

Here is a summary of typical LC-MS/MS performance parameters for Bixafen in soil:

ParameterValueMatrixSource
LOQ0.005 mg/kg (0.005 ppm)Soil
LOD0.001 ppmSoil
Quantitation Ionm/z 414 > m/z 394Soil
Confirmation Ionm/z 414 > m/z 266Soil
Linearity (r)> 0.9999Soil
Recovery (% - Mean)70-120%Soil
LOQ0.05 ppbWater

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is another chromatographic technique that has been applied to the analysis of Bixafen. GC is suitable for the separation of volatile or semi-volatile compounds that are thermally stable. While Bixafen is a relatively large molecule, derivatization techniques can sometimes be employed to enhance its volatility for GC analysis. Similar to LC-MS/MS, coupling GC with tandem mass spectrometry provides high selectivity and sensitivity.

GC-MS or GC-MS/MS has been mentioned in the context of analyzing micropollutants, a category that can include pesticides like Bixafen. These methods involve the separation of analytes on a capillary column followed by detection and fragmentation in a mass spectrometer. The use of MS/MS in GC-MS/MS allows for the reduction of matrix interferences and improved confidence in identification and quantification through the monitoring of specific parent-to-fragment ion transitions.

Advanced Extraction and Purification Techniques (e.g., DLLME, SPE)

Effective extraction and purification are critical initial steps in the analysis of Bixafen from various matrices. While traditional methods exist, advanced techniques such as Dispersive Liquid-Liquid Microextraction (DLLME) and Solid Phase Extraction (SPE) offer advantages in terms of reduced solvent consumption, sample size, and improved enrichment factors.

Dispersive Liquid-Liquid Microextraction (DLLME) has been explored for the determination of Bixafen residues in environmental samples. A study utilizing binary dispersive liquid-liquid microextraction (B-DLLME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) demonstrated its effectiveness for extracting Bixafen from complex matrices including domestic and industrial wastewater, soil, and mint samples researchgate.netnih.gov. The B-DLLME method involved optimizing parameters such as solvent type, ratio, volume, dispersive solvent type and volume, mixing type, and duration to enhance extraction efficiency nih.gov. Recovery rates for Bixafen in these spiked environmental samples ranged from 89.4% to 112.6% using a matrix matching calibration strategy researchgate.netnih.gov. This approach significantly improved the detection power of the GC-MS system for Bixafen nih.gov.

MatrixRecovery Range (%)Analytical Technique
Domestic Wastewater89.4 - 112.6B-DLLME-GC-MS
Industrial Wastewater89.4 - 112.6B-DLLME-GC-MS
Soil89.4 - 112.6B-DLLME-GC-MS
Mint89.4 - 112.6B-DLLME-GC-MS

Solid Phase Extraction (SPE) is another widely used technique for sample clean-up and enrichment. While the provided search results discuss the general application of SPE, including the use of C18 cartridges and dispersive solid-phase extraction (d-SPE) for pesticide residue analysis, specific detailed applications of SPE for Bixafen extraction, particularly from fungal matrices, were not extensively described researchgate.netmdpi.com. However, SPE is a versatile technique that can be adapted for the purification of Bixafen from complex biological samples by selecting appropriate sorbent materials and elution solvents based on the compound's physicochemical properties.

A method for the extraction of Bixafen from soil involved steps such as adding an acetonitrile:water mixture (8:2, v:v) as the extraction solvent, followed by wrist action shaking, sonication, centrifugation, and filtration epa.gov. While not classified as advanced microextraction, this highlights the general principles of solid-liquid extraction applied to Bixafen in a complex matrix epa.gov.

Application of Analytical Techniques in Elucidating Biochemical Transformations

Analytical techniques play a crucial role in understanding how Bixafen interacts with biological systems and undergoes transformations. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a prominent technique used for the analysis of Bixafen and its metabolites fao.orgfao.orgepa.gov. This technique allows for sensitive and selective detection and quantification of the parent compound and its transformation products. High-Performance Liquid Chromatography with Liquid Scintillation Counting (HPLC-LSC) has also been used in metabolism studies involving radiolabeled Bixafen to track the distribution and transformation of the compound fao.orgwho.int.

Identification of Metabolic Pathways in Fungi (non-clinical)

The primary biochemical interaction of Bixafen in fungi is its inhibitory effect on succinate (B1194679) dehydrogenase (SDH) cabidigitallibrary.orgfao.orgwho.intapvma.gov.aufao.orgmda.state.mn.usbiorxiv.orgbiorxiv.orgresearchgate.net. This enzyme is a key component of the mitochondrial respiratory chain, and its inhibition disrupts the energy production necessary for fungal growth and survival cabidigitallibrary.orgbiorxiv.orgbiorxiv.org.

While the fungicidal mode of action through SDH inhibition is well-documented, detailed information on the specific metabolic pathways by which fungi transform Bixafen itself is less extensively covered in the provided sources. Studies on Bixafen metabolism have primarily focused on plants and animals, where transformations such as demethylation of the pyrazole (B372694) ring, hydroxylation of aromatic rings, substitution of fluorine by a hydroxyl group followed by glutathione (B108866) conjugation, and conjugation with sugars have been observed, leading to metabolites like bixafen-desmethyl (M21) fao.orgfao.org.

The limited information available in the search results regarding the metabolic fate of Bixafen within fungal organisms suggests that either fungal metabolism of Bixafen is less significant compared to its direct inhibitory action, or research in this specific area, particularly in a non-clinical context, is not as widely published in the immediately accessible literature. Analytical techniques like LC-MS/MS would be essential tools for identifying and characterizing any fungal metabolites if such pathways were to be investigated.

Environmental Transformation Pathways of Bixafen

Abiotic Degradation Mechanisms in Soil and Aqueous Environments

Abiotic processes, such as hydrolysis and photolysis, play a role in the transformation of chemical compounds in the environment. The susceptibility of bixafen (B1247100) to these mechanisms has been investigated.

Bixafen is considered hydrolytically stable under typical environmental conditions apvma.gov.auregulations.govpublications.gc.caoekotoxzentrum.ch. Studies conducted at various pH levels (pH 4, 7, and 9) over several days at elevated temperatures (up to 50°C) showed no significant hydrolysis fao.orgapvma.gov.au. Similarly, hydrolysis studies simulating processing conditions at higher temperatures (90°C, 100°C, and 120°C) and different pH values (pH 4, 5, and 6) also indicated no observed degradation of bixafen fao.org. This suggests that hydrolysis is not a significant pathway for the degradation of bixafen in soil or aquatic environments under normal conditions apvma.gov.auregulations.gov.

Similarly, photolysis on soil is not regarded as an important degradation route for bixafen fao.orgvkm.no. Phototransformation half-lives under continuous irradiation were reported to be around 90 days in soil apvma.gov.au and approximately 109 days publications.gc.ca. Minimal degradation was observed, yielding multiple minor unknowns regulations.gov. Photolysis in aqueous media and on soil did not result in significant mineralization of bixafen to CO₂ regulations.gov.

Based on these findings, photolytic degradation contributes to the transformation of bixafen but is a relatively slow process in both water and soil environments apvma.gov.auregulations.govvkm.no.

Characterization and Identification of Environmental Transformation Products

The environmental transformation of bixafen results in the formation of various products, albeit typically at low concentrations due to the slow degradation rate regulations.gov. Characterization and identification of these products are important for assessing their environmental fate and potential impact.

Identification of transformation products is commonly performed using analytical techniques such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) fao.org. The presence and concentrations of these metabolites in soil can vary depending on environmental conditions and the history of bixafen application nih.gov. While M44 has been noted to have a shorter half-life compared to the parent compound in aerobic degradation studies (geometric mean DT₅₀ of 25.4 days) vkm.no, the persistence of the parent bixafen remains a key characteristic of its environmental behavior regulations.govpublications.gc.cavkm.no.

Environmental Transformation Data for Bixafen

ProcessEnvironmentHalf-life (approximate)Major Transformation ProductsNotesSource
HydrolysisWaterStable (>120 hours)None observedUnder environmental and processing conditions fao.orgapvma.gov.au
PhotolysisWater82 daysMinor unknownsUnder artificial sunlight exposure apvma.gov.au
PhotolysisSoil90 - 109 daysMinor unknownsUnder continuous irradiation apvma.gov.aupublications.gc.ca
Aerobic MetabolismSoilPersistent (DT₅₀ > 120 days in lab)M44, M21, M45 (minor)Slow degradation, potential for accumulation fao.orgvkm.nonih.gov

Identified Environmental Transformation Products of Bixafen

Metabolite NameFormation Pathway (Environmental)NotesSource
M21 (Bixafen-desmethyl)Microbial metabolismObserved in soil and plants fao.orgfao.orgvkm.noresearchgate.net
M44 (BYF 00587-desmethyl-pyrazole-4-carboxylic acid)Microbial metabolismMain metabolite in aerobic soil studies fao.orgvkm.no
M45Microbial metabolismTautomer of M44, observed in soil fao.org

Structure Elucidation of Bixafen-Desmethyl (B1434714) and Other Products

Besides bixafen-desmethyl, other metabolites identified include cleavage products containing the pyrazole (B372694) ring, such as bixafen-pyrazole-4-carboxamide (M43), bixafen-desmethyl-pyrazole-4-carboxylic acid (M44/M45, existing as tautomers), and bixafen-pyrazolone-4-carboxylic acid. fao.orgregulations.govfao.orgcabidigitallibrary.org Hydroxylated compounds, particularly on the fluoro-phenyl ring, and conjugates like glutathione (B108866) conjugates and their degradation products (cysteine conjugates, methylthio-, methylsulfinyl-, and thiol-acetaldehyde compounds) have also been observed, particularly in metabolism studies. publications.gc.caapvma.gov.au

Pathways of Formation and Subsequent Fate

The predominant metabolic reaction of bixafen involves the demethylation of the pyrazole ring, leading to the formation of bixafen-desmethyl (M21). publications.gc.caapvma.gov.aucabidigitallibrary.org This desmethylation can occur in soil and is noted as a minor, apparently stable degradate. regulations.gov Both the parent compound and bixafen-desmethyl can subsequently undergo hydroxylation at different positions. publications.gc.caapvma.gov.au Elimination of the fluorine atom followed by hydroxylation and rearrangement (migration) of the fluorine atom on the phenyl ring have also been detected. publications.gc.ca

Another metabolic pathway involves the cleavage of the molecule, forming pyrazole-4-carboxamide and desmethyl-pyrazole-4-carboxamide. publications.gc.ca Oxidation of bixafen-pyrazole-4-carboxamide can also occur. publications.gc.ca In soil, cleavage products like M43, M44, and M45 have been identified as major metabolites in studies using pyrazole-labelled bixafen. fao.orgfao.org

The fate of these transformation products varies. Bixafen-desmethyl is considered a significant residue, particularly in rotational crops and commodities of animal origin, and is included alongside the parent compound in residue definitions for risk assessment. fao.orgregulations.govapvma.gov.aucabidigitallibrary.org Other cleavage products like M43, M44, and M45 have been identified, but their persistence and subsequent fate in the environment are less extensively detailed in the provided information compared to bixafen-desmethyl. fao.orgregulations.govfao.org

Factors Influencing Environmental Degradation Rates and Mechanisms

The degradation rate of pesticides in soil is influenced by a complex interplay of environmental factors, including soil properties and climatic conditions. acs.orgresearchgate.net For bixafen, several factors have been identified that affect its persistence and degradation kinetics in soil.

Soil Composition and Physicochemical Parameters (e.g., organic carbon, pH)

Soil composition and physicochemical parameters significantly influence bixafen degradation. High organic carbon content in soil is associated with slower degradation rates and potentially higher bixafen concentrations. nih.gov Soil texture also plays a role, with variations in dissipation observed across different soil types like sand, sandy loam, loam, clay loam, silt loam, and silty clay. nih.gov The sorption of bixafen in soil is classified as very high, with reported Kf values ranging from 41 to 103 and Koc values from 3477 to 4974. vkm.no This strong sorption to soil particles, particularly those rich in organic matter, can reduce the bioavailability of bixafen to microorganisms, thus slowing down biodegradation. okstate.edu

Soil pH is another critical factor influencing pesticide degradation, although its specific impact can vary depending on the chemical properties of the compound. okstate.eduacs.orgnih.gov While the provided information highlights the importance of pH for other pesticides like imazamox (B1671737) and fenamiphos, and its influence on microbial activity and herbicide adsorption okstate.eduacs.orgnih.govwhiterose.ac.uk, the direct, detailed impact of pH specifically on bixafen degradation kinetics is not explicitly quantified in the search results. However, the general principle that soil pH affects chemical and microbial breakdown and adsorption suggests it would likely play a role in bixafen's fate. okstate.edu

Temperature and Moisture Effects on Degradation Kinetics

Temperature and moisture content are key climatic factors that influence the rate of microbial activity and chemical reactions in soil, thereby affecting pesticide degradation kinetics. researchgate.netacs.org Lower temperatures and low soil moisture are environmental conditions that contribute to slower degradation of bixafen, leading to potentially higher soil concentrations. nih.gov

While specific kinetic parameters linking temperature and moisture directly to bixafen degradation rates (such as Q10 values or moisture exponents) are sometimes used in environmental modeling bayer.com, detailed experimental data showing the variation in bixafen degradation rates across a range of temperatures and moisture levels were not extensively available in the provided search snippets. However, the general consensus is that higher temperatures and adequate moisture levels typically promote microbial degradation processes in soil.

The persistence of bixafen in soil is high, with aerobic half-lives reported to range from 682 to 1254 days at 25°C. mda.state.mn.us Anaerobic half-life is reported as 579 days. mda.state.mn.us Field dissipation studies have confirmed the slow degradation observed in laboratory settings, with significant amounts of the parent substance remaining in soil after multiple years of application. vkm.nofao.org

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for 5054-47-5?

  • Methodological Answer : Begin by documenting all reaction parameters (e.g., temperature, solvent purity, catalyst loading) and validating reproducibility across multiple batches. Use analytical techniques like NMR, HPLC, and mass spectrometry to confirm compound identity and purity. Include detailed characterization data in supplementary materials to enable replication . Reference established frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) to structure experimental objectives and ensure alignment with reproducibility goals .

Q. What strategies are effective for conducting a literature review on 5054-47-5?

  • Methodological Answer : Use systematic keyword combinations (e.g., "5054-47-5 synthesis," "spectroscopic characterization") across databases like SciFinder, PubMed, and Google Scholar. Track citations of seminal papers to identify knowledge gaps. Employ reference management tools (e.g., Zotero) to organize findings and prioritize studies with robust experimental validation . Avoid unreliable sources (e.g., ) by cross-referencing data with peer-reviewed journals .

Q. How should researchers select analytical methods for characterizing 5054-47-5?

  • Methodological Answer : Prioritize techniques that address the compound’s unique properties. For example, use X-ray crystallography for structural elucidation, DSC/TGA for thermal stability, and UV-Vis spectroscopy for electronic properties. Validate methods using control compounds and report detection limits, instrument calibration, and statistical confidence intervals to enhance credibility .

Advanced Research Questions

Q. How can contradictory spectroscopic data for 5054-47-5 in different solvent systems be resolved?

  • Methodological Answer : Conduct a systematic solvent study under controlled conditions (e.g., polarity, dielectric constant). Pair experimental data with computational simulations (e.g., DFT for solvatochromic effects) to model solvent interactions. Use multivariate statistical analysis (e.g., PCA) to identify outlier data points and refine hypotheses iteratively . Ensure alignment between research questions and methodological choices to avoid reader confusion .

Q. What experimental frameworks optimize synthetic yield of 5054-47-5 under varying catalytic conditions?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach to test variables (e.g., catalyst type, loading, temperature). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate results with triplicate runs and report yield improvements relative to baseline protocols. Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and academic relevance .

Q. How do researchers address discrepancies in reported biological activity of 5054-47-5 across in vitro assays?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and include positive/negative controls. Perform meta-analyses of existing data to identify confounding variables (e.g., solvent toxicity, assay sensitivity). Use Bayesian statistics to quantify uncertainty and refine activity hypotheses . Link findings to theoretical frameworks (e.g., structure-activity relationships) to contextualize results .

Methodological Tools and Frameworks

  • Data Analysis : Use ANOVA for comparing experimental groups and Grubbs’ test for outlier detection. Tools like R or Python’s SciPy are recommended for advanced statistical modeling .
  • Hypothesis Testing : Align hypotheses with PICOT or PEO (Population, Exposure, Outcome) frameworks to ensure clarity and testability .
  • Ethical Compliance : Document IRB approvals for biological studies and adhere to Green Chemistry principles for synthetic protocols .

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